4-Hydroxy-l-tryptophan

Vue d'ensemble

Description

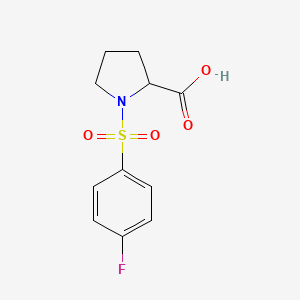

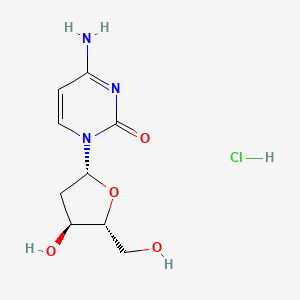

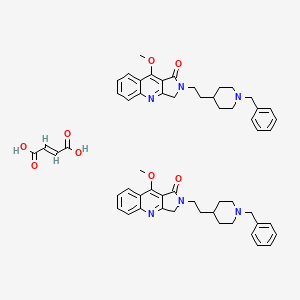

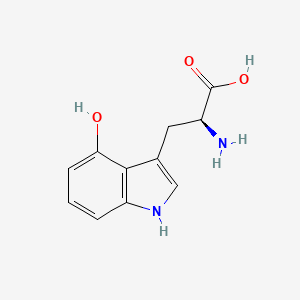

4-Hydroxy-L-tryptophan is a compound with the molecular formula C11H12N2O3 . It has an average mass of 220.225 Da and a monoisotopic mass of 220.084793 Da . It is a brown to dark-brown solid .

Synthesis Analysis

The synthesis of psilocybin from this compound involves the use of three enzymes . This process sets the stage for bioengineered psilocybin production and/or for analogues that may serve as compelling alternatives to existing synthetic strategies .

Molecular Structure Analysis

This compound contains a total of 29 bonds, including 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 Pyrrole .

Chemical Reactions Analysis

This compound is involved in the synthesis of psilocybin, a process that involves three enzymes .

Physical And Chemical Properties Analysis

This compound is a brown to dark-brown solid . It has a molecular formula of C11H12N2O3, an average mass of 220.225 Da, and a monoisotopic mass of 220.084793 Da .

Applications De Recherche Scientifique

Enhanced Synthesis in Bacterial Systems

4-Hydroxy-l-tryptophan (5-HTP) synthesis has been enhanced in bacterial systems like Escherichia coli. By modifying the l-phenylalanine 4-hydroxylase enzyme of Chromobacterium violaceum, a novel cofactor regeneration process was developed. This process effectively increased 5-HTP synthesis, illustrating potential for industrial-scale production of 5-HTP for therapeutic applications (Hara & Kino, 2013).

Tryptophan Metabolism and Pharmacological Targets

L-Tryptophan metabolism, which includes the conversion to 5-HTP, is essential for protein synthesis and neurotransmitter production. Research has shown that enzymes involved in this metabolism can be targeted for therapeutic interventions in various neurological and metabolic disorders. This places 5-HTP at a significant junction in metabolic pathways relevant to human health (Modoux, Rolhion, Mani, & Sokol, 2020).

Applications in Therapeutic Peptides and Agrochemicals

5-HTP derivatives, such as hydroxylated or halogenated l-tryptophans, have applications in the production of therapeutic peptides and agrochemicals. Corynebacterium glutamicum, engineered for fermentative production of l-tryptophan derivatives, demonstrated the potential for biotechnological production of these compounds, which could have significant implications in pharmaceuticals and agriculture (Ferrer, Elsaraf, Mindt, & Wendisch, 2022).

Bioactive Metabolites and Nutritional Significance

Tryptophan, the precursor of 5-HTP, is transformed into various bioactive metabolites post-consumption. These include serotonin, melatonin, and kynurenine. The nutritional and therapeutic potential of dietary tryptophan and its metabolites in addressing a range of human diseases highlights the significance of 5-HTP in both nutrition and health (Friedman, 2018).

Mécanisme D'action

Target of Action

4-Hydroxy-l-tryptophan (4-HTP) is a naturally occurring amino acid and a metabolic intermediate in the synthesis of serotonin and melatonin . The primary targets of 4-HTP are the serotonin receptors in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in mood regulation, appetite, and sleep .

Mode of Action

4-HTP is a precursor to serotonin. It works by increasing the production of serotonin in the brain and central nervous system . This increase in serotonin levels can affect mood, sleep, and appetite . The conversion of 4-HTP to serotonin is a two-step process. First, 4-HTP is decarboxylated to form serotonin. This reaction is catalyzed by the enzyme aromatic-L-amino-acid decarboxylase .

Biochemical Pathways

4-HTP is involved in the serotonin pathway , one of the three main metabolic pathways of tryptophan . The other two pathways are the kynurenine and indole pathways . In the serotonin pathway, tryptophan is first converted into 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase. Then, 5-HTP is decarboxylated to form serotonin . This pathway is influenced by the gut microbiota .

Pharmacokinetics

4-HTP is rapidly absorbed with a maximum concentration time (tmax) of approximately 1.5 hours. It is also rapidly eliminated with a half-life of about 1.5 to 2 hours . Co-administration of a decarboxylase inhibitor can double the half-life of 4-HTP to about 3 to 4 hours and enhance its exposure several-fold, depending on the dosing regimen .

Result of Action

The increase in serotonin production resulting from 4-HTP supplementation can have various effects at the molecular and cellular levels. These effects can include improved mood, reduced appetite, and enhanced sleep quality . Moreover, serotonin is involved in various physiological processes, including the regulation of mood and social behavior, appetite and digestion, sleep, memory, and sexual desire and function .

Action Environment

The action of 4-HTP can be influenced by various environmental factors. For instance, the gut microbiota plays a significant role in tryptophan metabolism and can influence the availability of 4-HTP for serotonin synthesis . Additionally, certain environmental stressors can affect serotonin levels and thereby influence the efficacy of 4-HTP .

Safety and Hazards

In case of skin contact with 4-Hydroxy-L-tryptophan, it is recommended to take off immediately all contaminated clothing and rinse skin with water or shower . If inhaled, the victim should be moved into fresh air . If swallowed, the victim should rinse their mouth with water and not induce vomiting .

Orientations Futures

The synthesis of psilocybin from 4-Hydroxy-L-tryptophan sets the stage for bioengineered psilocybin production and/or for analogues that may serve as compelling alternatives to existing synthetic strategies . A shear-responsive hydrogel combined with a supramolecular N-fluorenylmethoxycarbonyl-L-tryptophan network and PAAm/PVA double network provides a novel hydrogel constitution strategy .

Analyse Biochimique

Biochemical Properties

4-HTP is involved in the metabolism of tryptophan, an essential amino acid . This reaction is the first and rate-limiting step in the biosynthesis of serotonin . The interaction between 4-HTP and TPH is crucial for the production of serotonin, a neurotransmitter that plays a vital role in mood regulation and other neurological functions .

Cellular Effects

4-HTP has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-HTP can reduce hepatic cell membrane rigidity . Moreover, it has been shown to play a role in the inhibition of T lymphocyte proliferation, elevation of immunoglobulin levels in the blood, and promotion of antigen-presenting organization in tissues .

Molecular Mechanism

The molecular mechanism of 4-HTP involves its conversion to serotonin. This process is initiated by the enzyme tryptophan hydroxylase (TPH), which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP . This reaction is an electrophilic aromatic substitution mechanism . The formation of the FeIVO intermediate, which is crucial for the hydroxylation of the amino acid, is believed to involve an FeII-peroxypterin intermediate .

Metabolic Pathways

4-HTP is involved in the serotonin pathway, one of the major metabolic pathways of tryptophan . This pathway is initiated by tryptophan hydroxylase (TPH), which adds a hydroxy group to the 5 position of tryptophan to generate 5-HTP .

Transport and Distribution

It is known that the L-type amino acid transporter LAT1 (SLC7A5) is involved in the transport of tryptophan and its derivatives .

Subcellular Localization

It is known that tryptophan and its derivatives, including 4-HTP, can be found in various subcellular compartments due to their involvement in multiple biochemical processes .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHLMQDRPXXYEE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30937077 | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16533-77-0, 25242-90-4 | |

| Record name | 4-Hydroxy-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30937077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.